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molecular formula C16H14NO6PS B8506865 5-(3-Phosphonoanilino)naphthalene-2-sulfonic acid CAS No. 61892-33-9

5-(3-Phosphonoanilino)naphthalene-2-sulfonic acid

Cat. No. B8506865
M. Wt: 379.3 g/mol
InChI Key: AGJXYNOXTMYUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051175

Procedure details

Sodium bisulphite liquor (40% -- 23 parts), sodium hydroxide liquor (70° Tw -- 8.1 parts), salt (1.8 parts), 1-amino-6-sulphonaphtalene (11.2 parts) and 3-aminophenylphosphonic acid (10.4 parts) are heated in a sealed tube for 10 hours at 130° C. After cooling the tube is opened and hydrochloric acid (36% - 13.9 parts) is added until an acid reaction is obtained on Congo Red paper. The suspension is boiled under reflux for 1 hour until evolution of sulphur dioxide has essentially ceased. During this period samples are spotted on to Congo Red paper to confirm acid reaction. The suspension is cooled to room temperature and filtered. The filtrate is set stirring and sodium chloride (8 parts = 20% wt/vol) added. After stirring for 18 hours the suspension is filtered under vacuum and the cake pressed well to remove mothers liquor. The paste (8 parts) is dried in air at 50°-60° C to give 7 parts of 1-(3-phosphonophenylamino)-6-sulphonaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[OH-].[Na+].[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.N[C:24]1[CH:25]=[C:26]([P:30](=[O:33])([OH:32])[OH:31])[CH:27]=[CH:28][CH:29]=1.Cl.S(=O)=O>>[P:30]([C:26]1[CH:25]=[C:24]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([S:19]([OH:22])(=[O:20])=[O:21])=[CH:16][CH:17]=3)[CH:12]=[CH:11][CH:10]=2)[CH:29]=[CH:28][CH:27]=1)([OH:33])([OH:32])=[O:31] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC2=CC(=CC=C12)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)P(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The filtrate is set stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the tube
CUSTOM
Type
CUSTOM
Details
is obtained on Congo Red paper
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
sodium chloride (8 parts = 20% wt/vol) added
STIRRING
Type
STIRRING
Details
After stirring for 18 hours the suspension
Duration
18 h
FILTRATION
Type
FILTRATION
Details
is filtered under vacuum
CUSTOM
Type
CUSTOM
Details
to remove mothers liquor
CUSTOM
Type
CUSTOM
Details
The paste (8 parts) is dried in air at 50°-60° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)C=1C=C(C=CC1)NC1=CC=CC2=CC(=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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